benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
Description
Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (CAS: 694518-81-5) is a synthetic coumarin derivative characterized by a chromene core substituted with chlorine atoms at positions 6 and 8, and a benzyl ester group at position 3. Its molecular formula is C₁₇H₁₀Cl₂O₄, with a calculated molecular weight of 349.16 g/mol.
Properties
IUPAC Name |
benzyl 6,8-dichloro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYZJEMGVNQGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromene derivatives .
Scientific Research Applications
Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate can be contextualized by comparing it with analogous coumarin derivatives (Table 1). Key differences arise from substituent positions, functional groups, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Substituent Effects: Chlorine vs. Ester vs. Acid Functionality: The benzyl ester derivative exhibits higher lipophilicity (logP ~3.5 estimated) than the carboxylic acid (logP ~1.8), impacting solubility and bioavailability.
Synthetic Utility :
- The carboxylic acid (CAS: 2199-86-2) serves as a versatile intermediate for synthesizing esters and amides, as demonstrated in the preparation of antimicrobial agents.
- Methyl esters (e.g., CAS: 91058-98-9) are often used in spectroscopic studies due to their stability and ease of crystallization.
Physicochemical Properties :
- Melting Points : While the target compound’s melting point is unreported, related carboxylic acids (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit high melting points (~235°C) due to strong hydrogen bonding. Esters generally have lower melting points.
- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., CAS: 183736-74-5) form robust hydrogen-bonded networks, influencing crystal packing and solubility.
Biological Relevance :
Biological Activity
Benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H10Cl2O4
- Molecular Weight : 359.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits significant biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thereby disrupting cancer cell proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Chromene Derivative | Moderate | High |
| Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate | Similar Structure | Low | Moderate |
| N-benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxamide | Amide Derivative | High | High |
Case Studies and Research Findings
-
Anticancer Study : A study conducted on human prostate cancer cell lines (PC3 and DU145) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to control treatments, indicating potent anticancer properties.
- IC50 Values :
- PC3 Cells: 24h - 40.1 μg/mL; 48h - 27.05 μg/mL; 72h - 26.43 μg/mL
- DU145 Cells: 24h - 98.14 μg/mL; 48h - 62.5 μg/mL; 72h - 41.85 μg/mL
- IC50 Values :
- Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What are the established synthetic routes for benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of the parent carboxylic acid (6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid) with benzyl alcohol under coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates. For example, analogous compounds (e.g., ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate) are synthesized by reacting oxime intermediates with acyl chlorides in anhydrous dichloromethane and triethylamine . Key factors include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Essential techniques include:
- ¹H/¹³C NMR : Peaks at δ ~8.5–8.8 ppm (aromatic protons), δ ~6.5–7.5 ppm (substituted benzyl groups), and carbonyl signals (δ ~160–165 ppm) confirm the chromene backbone and ester functionality .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. theoretical m/z for [M⁺]) .
- IR spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹) for ester and lactone groups .
Q. What preliminary biological activities have been reported for structurally similar coumarin derivatives?
Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate exhibits antiadipogenic activity (IC₅₀ = 37.79 µM) in vitro, suggesting potential metabolic applications . Structure-activity relationships (SAR) indicate halogenation at positions 6 and 8 enhances bioactivity by improving lipophilicity and target binding .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, SHELX reliably refines chromene ring planarity and halogen positioning, critical for validating synthetic accuracy . Challenges include resolving disorder in benzyl groups, mitigated by iterative refinement cycles and twin correction algorithms .
Q. What methodological strategies address contradictions in biological activity data between benzyl and ethyl ester analogs?
Discrepancies in bioactivity (e.g., lower potency in benzyl vs. ethyl derivatives) may arise from steric hindrance or metabolic stability. Strategies include:
- SAR studies : Synthesize analogs with varying substituents (e.g., methyl, tert-butyl) to isolate electronic/steric effects .
- Molecular docking : Compare binding affinities to targets (e.g., PPARγ for antiadipogenic activity) using software like AutoDock .
- Metabolic profiling : Assess esterase-mediated hydrolysis rates (e.g., LC-MS/MS) to evaluate stability .
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve spectral overlaps in complex derivatives?
2D-COSY identifies coupling networks between adjacent protons (e.g., aromatic protons at δ 6.5–7.5 ppm), while NOESY detects spatial proximities (e.g., benzyl group orientation relative to the chromene core) . For example, cross-peaks between benzyl CH₂ and chromene protons confirm ester connectivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, electron-withdrawing Cl substituents at positions 6 and 8 increase electrophilicity at the ester carbonyl, accelerating nucleophilic attack .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
